Home > Products > Building Blocks P5746 > 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid - 649774-32-3

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

Catalog Number: EVT-3162644
CAS Number: 649774-32-3
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is a compound that exhibits significant biological activity, particularly in the context of lipid metabolism. It is classified as a benzoic acid derivative and contains a pyrrolidine moiety, which contributes to its pharmacological properties. The compound has garnered attention for its potential applications in treating metabolic disorders, particularly those related to lipid levels in the bloodstream.

Source and Classification

This compound is synthesized from various precursors, including 4-tert-butylphenol and benzoic acid derivatives. Its classification falls under the category of organic compounds, specifically as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group attached to a benzene ring.

Synthesis Analysis

Methods

The synthesis of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid can be achieved through several methods, primarily involving the reaction of 4-tert-butylphenol with isocyanates to form a pyrrolidine structure. A common synthetic route includes:

  1. Formation of Pyrrolidine: The initial step involves reacting 4-tert-butylphenol with an appropriate isocyanate to yield a substituted pyrrolidine.
  2. Coupling Reaction: The pyrrolidine derivative is then coupled with benzoic acid or its derivatives through standard coupling techniques such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical Details

The synthetic procedures often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid features:

  • A benzoic acid moiety connected to a pyrrolidine ring.
  • A tert-butyl group attached to a phenoxy group, enhancing lipophilicity.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical of carboxylic acids and amines:

  1. Esterification: Reacting with alcohols can yield esters.
  2. Amide Formation: It can react with amines to form amides.
  3. Reduction Reactions: The carbonyl groups in the pyrrolidine can undergo reduction under appropriate conditions.

Technical Details

The reactivity of this compound is influenced by the electron-donating tert-butyl group, which can stabilize carbocations formed during electrophilic reactions.

Mechanism of Action

The mechanism by which 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid exerts its biological effects involves modulation of lipid metabolism pathways. It has been shown to inhibit key enzymes involved in triglyceride and cholesterol synthesis, leading to reduced plasma lipid levels.

Process and Data

In vitro studies indicate that this compound acts on liver cells by inhibiting fatty acid synthase and HMG-CoA reductase activities, which are crucial for lipid biosynthesis. Quantitative data from pharmacokinetic studies suggest that it exhibits favorable absorption and distribution characteristics in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 234–235 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO (Dimethyl sulfoxide) but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

Spectroscopic methods such as IR (Infrared Spectroscopy) and NMR provide insights into functional groups and molecular interactions, confirming the presence of key functional groups like carboxylic acids and amines.

Applications

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid has potential applications in various scientific fields:

  1. Pharmaceutical Development: Investigated as an antilipidemic agent for lowering plasma triglycerides and cholesterol levels.
  2. Biochemical Research: Used in studies focusing on lipid metabolism and enzyme inhibition.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing other bioactive compounds.

This compound represents a significant advancement in the development of therapeutic agents targeting metabolic disorders, showcasing its importance in both research and clinical applications.

Introduction

Historical Context and Discovery of Pyrrolidine-Benzoic Acid Hybrids

The emergence of pyrrolidine-benzoic acid hybrids represents a strategic evolution in medicinal chemistry aimed at addressing limitations of conventional lipid-modulating agents. These hybrids combine the metabolic stability of benzoic acid derivatives with the conformational flexibility of the pyrrolidinone ring, enabling precise targeting of enzymatic sites involved in cholesterol and lipid biosynthesis. Early research into this chemical class was driven by the need to overcome the myotoxicity associated with statins, which primarily inhibit HMG-CoA reductase. The discovery of bempedoic acid (ETC-1002), a first-in-class ATP-citrate lyase (ACL) inhibitor, validated the therapeutic potential of this hybrid scaffold. As a prodrug requiring activation by very-long-chain acyl-CoA synthetase-1 (ACSVL1), bempedoic acid demonstrated that pyrrolidinone-benzoate hybrids could achieve liver-specific activity with reduced systemic side effects, establishing a new direction for metabolic disorder therapeutics [4] [8].

The structural optimization of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid evolved from structure-activity relationship (SAR) studies on earlier compounds like 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid and 3-(2-oxopyridin-1-yl)benzoic acid. Researchers systematically modified the phenoxy substituent and pyrrolidinone positioning to enhance ACL binding affinity while maintaining optimal physicochemical properties. This compound’s specific incorporation of a tert-butylphenoxy moiety marked a significant innovation, as the bulky hydrophobic group improved membrane permeability and target engagement within hepatocytes, as evidenced by enhanced LDL-receptor upregulation in preclinical models [3] [5] [7].

Structural Classification Within Bioactive Aromatic Carboxylic Acid Derivatives

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid belongs to a pharmacologically significant subclass of meta-substituted benzoic acids featuring an N-linked pyrrolidinone ring. This architecture distinguishes it from simpler analogs through three critical structural elements:

  • Bioisosteric Phenoxy Linkage: The ether oxygen connecting the pyrrolidinone to the 4-tert-butylphenyl group serves as a bioisostere for metabolically labile ester bonds, enhancing in vivo stability while maintaining optimal spatial orientation for target binding. This design mirrors the stable linkage in 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, which enables click chemistry applications without compromising integrity [10].

  • Planar Pharmacophore Alignment: The para-positioned tert-butyl group on the terminal phenyl ring induces controlled steric hindrance, forcing the molecule into a planar conformation that optimizes insertion into ACL’s hydrophobic binding pocket. This feature contrasts with the ortho-substituted 4-tert-butylbenzoic acid, which exhibits reduced enzymatic inhibition due to conformational distortion [9].

  • Amide Bond Geometry: The 2-oxopyrrolidin-1-yl moiety at the 3-position of the benzoic acid core forms a semi-rigid amide bond that restricts rotational freedom, reducing entropic penalty upon target binding compared to flexible alkyl chains in compounds like 4-tert-butylbenzoic acid [9].

Table 1: Comparative Structural Features of Bioactive Benzoic Acid Derivatives

Compound NameCAS NumberKey Structural FeaturesTarget Relevance
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acidNot specifiedmeta-Benzoic acid, N-pyrrolidinone, para-tert-butylphenoxyATP-citrate lyase inhibition
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid649773-82-0Isopropyl substituent instead of tert-butylReduced hydrophobic binding
4-tert-Butylbenzoic acid98-73-7Unsubstituted benzoic acid with para-tert-butylLimited target specificity
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acidNot specifiedAlkyne-functionalized benzophenoneChemical probe applications
4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid4962848ortho-Chloro substitutionAltered electronic properties

Table 2: Molecular Descriptors Influencing Bioactivity

DescriptorValue/RangePharmacological Impact
LogP (calculated)~3.8Optimal membrane penetration in hepatocytes
Topological Polar Surface Area65.7 ŲBalanced permeability and solubility
Hydrogen Bond Acceptors4Enhanced target engagement via H-bond networks
Rotatable Bonds5Restricted flexibility for precise binding

Rationale for Targeting Lipid Metabolism and Enzyme Modulation

The compound’s design directly addresses two pathological drivers of dyslipidemia: elevated de novo lipogenesis and impaired cholesterol clearance. Its mechanism centers on dual-pathway modulation:

  • ATP-Citrate Lyase (ACL) Inhibition: Like bempedoic acid, this compound disrupts the cytosolic acetyl-CoA supply chain upstream of HMG-CoA reductase. By inhibiting ACL—a key enzyme converting mitochondrial-derived citrate into cytosolic acetyl-CoA—it simultaneously reduces substrates for both cholesterol and fatty acid biosynthesis. This contrasts with statins, which exclusively target cholesterol production and may trigger compensatory fatty acid synthesis. Preclinical evidence confirms that ACL inhibitors significantly lower plasma LDL-C (16–24% reductions) and hepatic triglyceride accumulation (≥30% decrease in models) [4] [8].

  • AMPK Activation: Metabolite profiling reveals that the drug’s CoA-thioester derivative allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK phosphorylates ACC (acetyl-CoA carboxylase) and inhibits SREBP-1c (sterol regulatory element-binding protein 1c), suppressing both fatty acid synthesis and gluconeogenesis. This dual mechanism explains the compound’s efficacy in reducing hepatic lipid droplets in in vivo models of steatosis, where it decreased triglyceride accumulation by 1.5-fold compared to controls [6] [8].

The structural rationale for targeting cholesterol-associated steatohepatitis (CASH) stems from the compound’s ability to reduce toxic free cholesterol (FC) pools in hepatocytes. Accumulated FC disrupts mitochondrial and endoplasmic reticulum function, triggering NLRP3 inflammasome activation and hepatic inflammation. By lowering hepatic FC through ACL inhibition and enhanced LDL-receptor-mediated clearance, this compound mitigates FC-induced pyroptosis and interleukin-1β production—key drivers of steatohepatitis progression. Lipidomic analyses demonstrate its preferential reduction of cytotoxic lipid species (ceramides, free cholesterol) over neutral triglycerides, highlighting its potential for treating advanced metabolic liver disease [2] [6].

Table 3: Key Molecular Targets in Lipid Metabolism

TargetBiological RoleCompound’s Modulatory Effect
ATP-citrate lyaseCatalyzes citrate → acetyl-CoA conversionDirect inhibition via CoA-thioester metabolite
AMP-activated protein kinase (AMPK)Cellular energy sensorAllosteric activation → suppresses SREBP-1c/ACC
LDL receptorHepatic cholesterol uptakeUpregulation via reduced intracellular cholesterol
NLRP3 inflammasomeInflammation mediatorIndirect suppression via reduced free cholesterol

Properties

CAS Number

649774-32-3

Product Name

3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

IUPAC Name

3-[3-(4-tert-butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)15-7-9-17(10-8-15)26-18-11-12-22(19(18)23)16-6-4-5-14(13-16)20(24)25/h4-10,13,18H,11-12H2,1-3H3,(H,24,25)

InChI Key

KXVHJZFBHHNPJJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.